molecular formula C16H15NO2S B5300602 N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide

N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide

Cat. No. B5300602
M. Wt: 285.4 g/mol
InChI Key: BFCOQJNZOOEOQI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide, also known as TAP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. TAP is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects. However, TAP does not exhibit the same teratogenic effects as thalidomide, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is not fully understood, but it is thought to involve the inhibition of TNF-alpha production and the modulation of the immune system. TNF-alpha is a cytokine that plays a key role in inflammation and immune responses. By inhibiting its production, N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide may reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can inhibit the production of TNF-alpha and other pro-inflammatory cytokines. In vivo studies have shown that N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can reduce inflammation in animal models of various diseases. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide also exhibits low toxicity, which is important for its use in animal studies. However, N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several areas of future research that could be pursued with N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide. One area is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area is the exploration of its potential use in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide and its potential implications for the treatment of various diseases.

Synthesis Methods

N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then used to form the final product. The synthesis method has been optimized to yield high purity N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide, which is essential for its use in scientific research.

Scientific Research Applications

N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising compound for the treatment of these diseases.

properties

IUPAC Name

N-[3-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-16(19)17-13-6-3-5-12(11-13)15(18)9-8-14-7-4-10-20-14/h3-11H,2H2,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCOQJNZOOEOQI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide

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